molecular formula C9H17BF3- B13120879 Trifluoro(2-isopropylcyclohexyl)borate

Trifluoro(2-isopropylcyclohexyl)borate

Cat. No.: B13120879
M. Wt: 193.04 g/mol
InChI Key: YNNWVNWLIOEZAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Trifluoro(2-isopropylcyclohexyl)borate typically involves the reaction of an organoborane with potassium hydrogen fluoride (KHF2). The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of potassium trifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Trifluoro(2-isopropylcyclohexyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which Trifluoro(2-isopropylcyclohexyl)borate exerts its effects is primarily through its role as a coupling partner in Suzuki–Miyaura reactions. The process involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoro(2-isopropylcyclohexyl)borate is unique due to its high stability under oxidative conditions and its versatility in various chemical reactions. Its ability to form stable intermediates makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C9H17BF3-

Molecular Weight

193.04 g/mol

IUPAC Name

trifluoro-(2-propan-2-ylcyclohexyl)boranuide

InChI

InChI=1S/C9H17BF3/c1-7(2)8-5-3-4-6-9(8)10(11,12)13/h7-9H,3-6H2,1-2H3/q-1

InChI Key

YNNWVNWLIOEZAJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCCC1C(C)C)(F)(F)F

Origin of Product

United States

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